N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
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Overview
Description
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
Similar 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antiglycation activity . Antiglycation agents target the formation of advanced glycation end-products (AGEs), which are proteins or lipids that become glycated after exposure to sugars .
Mode of Action
It’s worth noting that similar oxadiazole derivatives have shown potent antiglycation activity . This suggests that these compounds may interact with their targets (possibly AGEs or their precursors) to inhibit the glycation process .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the formation and accumulation of AGEs. AGEs are formed through a complex series of reactions, starting with the glycation of proteins or lipids by sugars. This is followed by rearrangement reactions, oxidative modifications, and the formation of covalent cross-links . By inhibiting the formation of AGEs, this compound could potentially affect multiple biochemical pathways related to aging, diabetes, and other conditions associated with chronic hyperglycemia .
Pharmacokinetics
The stability of similar compounds under various conditions, such as acidic, alkaline, and aqueous environments, has been noted . This suggests that the compound may have favorable pharmacokinetic properties, but further studies would be needed to confirm this.
Result of Action
The result of the compound’s action would likely be a reduction in the formation and accumulation of AGEs. This could potentially lead to a decrease in the complications associated with conditions like diabetes, where the formation of AGEs is accelerated . .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the pH level can strongly influence the rate of certain reactions . Additionally, the presence of other compounds, such as photosensitizers, could potentially affect the compound’s action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps. One common approach is the reaction of 2-methoxybenzohydrazide with methyl 2-methoxybenzoate, followed by treatment with different arylaldehydes to afford the desired compound. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions tailored to the desired transformation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biological processes.
Medicine: This compound has been investigated for its therapeutic potential in various medical applications. It has shown promise as an antidiabetic, antimicrobial, and anti-inflammatory agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties and reactivity make it an important component in the synthesis of high-value products.
Comparison with Similar Compounds
2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives: These compounds share a similar oxadiazole ring structure and are used in various biological and medicinal applications.
Thiazole-based 1,3,4-oxadiazoles: These compounds contain a thiazole ring fused to the oxadiazole ring, resulting in different biological activities and applications.
Uniqueness: N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide stands out due to its specific substitution pattern and the presence of the sulfamoyl group. This unique structure contributes to its distinct biological and chemical properties, making it a valuable compound in research and industry.
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S/c1-27(17-8-4-3-5-9-17)33(29,30)18-14-12-16(13-15-18)21(28)24-23-26-25-22(32-23)19-10-6-7-11-20(19)31-2/h3-15H,1-2H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLDSDQPJYNZID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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